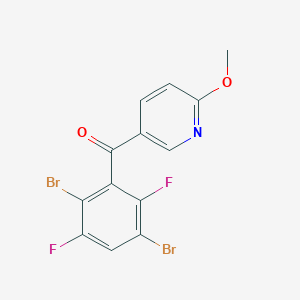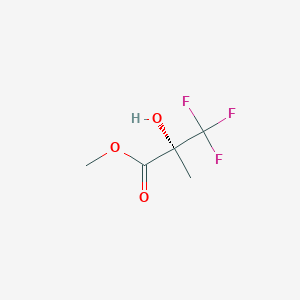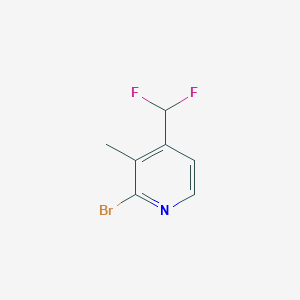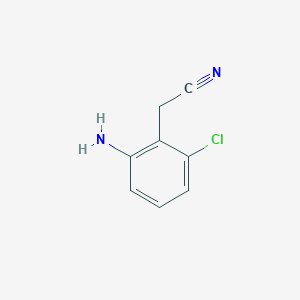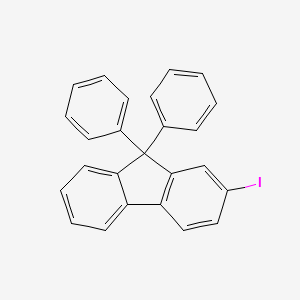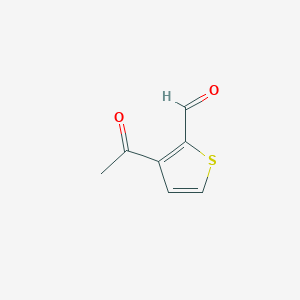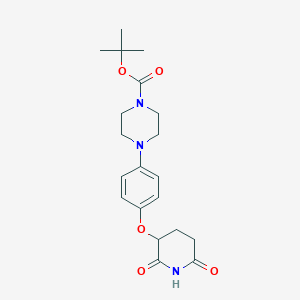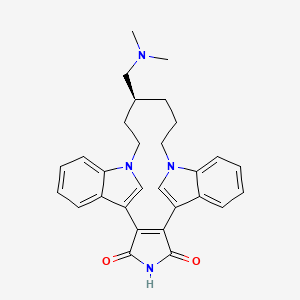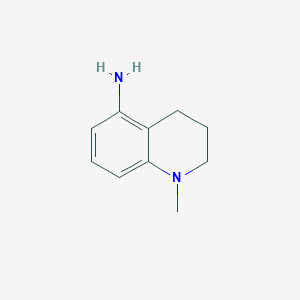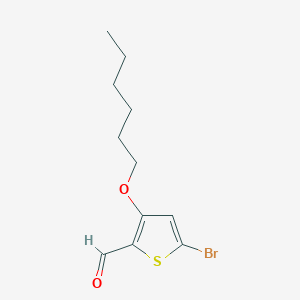
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde is a thiophene derivative with a bromine atom at the 5-position, a hexyloxy group at the 3-position, and an aldehyde group at the 2-position. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde typically involves the bromination of thiophene followed by the introduction of the hexyloxy group and the aldehyde group. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromothiophene is then subjected to nucleophilic substitution with hexyloxy group using hexyloxy bromide or hexyloxy chloride. Finally, the aldehyde group is introduced through formylation using Vilsmeier-Haack reaction or other formylation reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases, and appropriate ligands.
Major Products Formed
Oxidation: 5-Bromo-3-(hexyloxy)thiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-(hexyloxy)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl and other coupled products.
Scientific Research Applications
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of their activity. The hexyloxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Lacks the hexyloxy group, making it less lipophilic.
5-Bromo-3-methoxythiophene-2-carbaldehyde: Contains a methoxy group instead of a hexyloxy group, affecting its reactivity and solubility.
5-Bromo-3-(ethoxy)thiophene-2-carbaldehyde: Contains an ethoxy group, offering different steric and electronic properties
Uniqueness
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde is unique due to the presence of the hexyloxy group, which enhances its lipophilicity and potential interactions with lipid membranes. This property can be advantageous in applications requiring membrane permeability and specific interactions with hydrophobic environments .
Properties
Molecular Formula |
C11H15BrO2S |
|---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
5-bromo-3-hexoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15BrO2S/c1-2-3-4-5-6-14-9-7-11(12)15-10(9)8-13/h7-8H,2-6H2,1H3 |
InChI Key |
HSMJTBRJDHXMDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(SC(=C1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)

